molecular formula C23H19ClN4O2 B4556885 3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide

3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide

Cat. No.: B4556885
M. Wt: 418.9 g/mol
InChI Key: QKGFZLJDMDXAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.1196536 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the synthesis and crystal structure analysis of new quinazolinone compounds, highlighting the intricate two-dimensional network structure formed by hydrogen bonds and electrostatic interactions in these compounds (L. Yong, 2005). This research underscores the importance of structural analysis in understanding the properties and potential applications of novel chemical entities.

Biological Activities and Therapeutic Potential

Research into fused pyrimidine derivatives, including quinazolinone compounds, has demonstrated their significant anti-inflammatory, antiproliferative, and antimicrobial activities. These findings suggest a potential for these compounds in developing new therapeutic agents (S. D. Vachala et al., 2011). The ability of certain quinazolinone derivatives to inhibit cyclic GMP phosphodiesterase, thereby potentially affecting vascular relaxation, further illustrates the diverse biological activities of these compounds (Y. Takase et al., 1994).

Anticancer Activity

Several studies have reported on the anticancer activities of quinazolinone and benzamide derivatives, with some compounds showing promising in vitro anti-proliferative activity against various cancer cell lines. This highlights the potential of these compounds as leads for the development of new anticancer drugs (M. El-hashash et al., 2018). The targeting of specific molecular pathways, such as EGFR-tyrosine kinase, by quinazolinone derivatives further supports their potential as targeted anticancer therapies (M. Noolvi & H. Patel, 2013).

Chemical Reactivity and Synthesis Methods

The reactivity of quinazolinone derivatives towards various reagents has been explored, contributing to the development of novel heterocycles with potential anticancer activity (T. Abdel-Rahman, 2006). Additionally, the development of efficient synthesis methods, such as the use of silica-supported Preyssler nanoparticles under ultrasonic irradiation, illustrates ongoing advancements in the synthesis of quinazolinone compounds (M. Heravi et al., 2009).

Properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-17-9-10-20-19(14-17)21(15-5-2-1-3-6-15)28-23(27-20)26-18-8-4-7-16(13-18)22(30)25-11-12-29/h1-10,13-14,29H,11-12H2,(H,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGFZLJDMDXAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-hydroxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.